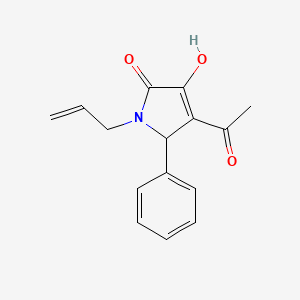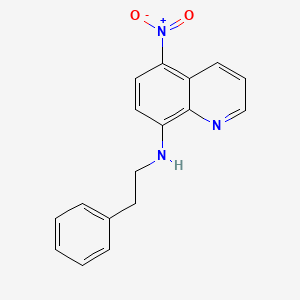
4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as levamisole, which is a synthetic anthelmintic drug that is commonly used to treat parasitic worm infections in humans and animals. However, in recent years, researchers have discovered that levamisole has other properties that make it a promising candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of levamisole is not fully understood, but it is believed to involve the modulation of the immune system and the inhibition of cholinesterase activity. Levamisole has been shown to activate T-cells and natural killer cells, which can enhance the immune response against cancer cells and viruses. Additionally, levamisole can inhibit cholinesterase activity, which can lead to increased levels of acetylcholine in the brain, resulting in improved cognitive function.
Biochemical and Physiological Effects:
Levamisole has several biochemical and physiological effects, including the activation of T-cells and natural killer cells, the inhibition of cholinesterase activity, and the modulation of cytokine production. These effects can lead to improved immune function, enhanced cognitive function, and antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
Levamisole has several advantages for lab experiments, including its low cost, high purity, and easy synthesis. However, levamisole also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on levamisole, including its potential applications in cancer therapy, immunomodulation, and antiviral activity. Researchers can also explore the structure-activity relationship of levamisole and its analogs to design more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of levamisole and its potential side effects.
Synthesemethoden
The synthesis of 4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods, including the condensation of 2-aminothiazole with ethyl acrylate, followed by the reaction with acetic anhydride and sodium acetate. Another method involves the reaction of 2-aminothiazole with acrolein, followed by the addition of phenylacetic acid and acetic anhydride. These methods have been optimized to produce high yields of pure levamisole.
Wissenschaftliche Forschungsanwendungen
Levamisole has been extensively studied for its potential applications in cancer therapy, immunomodulation, and antiviral activity. Researchers have found that levamisole can enhance the immune response by activating T-cells and natural killer cells, which can help in the treatment of various diseases, including cancer. Levamisole has also been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-prop-2-enyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-9-16-13(11-7-5-4-6-8-11)12(10(2)17)14(18)15(16)19/h3-8,13,18H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKPASPCLNFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)

![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B4958666.png)


![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958688.png)
![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-(3-bromophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4958709.png)

![tert-butyl N-[(benzyloxy)carbonyl]valylglycinate](/img/structure/B4958733.png)

![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)